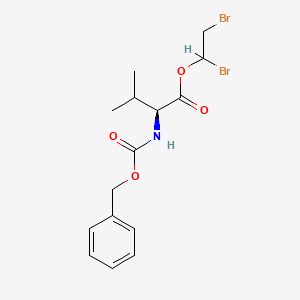
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester is a synthetic compound used in various chemical and biological research applications. It is a derivative of alanine, an amino acid, and features protective groups that make it useful in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester typically involves the protection of the amino group of 3,3-dimethylalanine with a benzyloxycarbonyl (Cbz) group. This is followed by esterification with 1,2-dibromoethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Scientific Research Applications
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester is used in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: It is used in the development of pharmaceuticals and as a precursor for drug candidates.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in peptide bond formation and other organic reactions. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-L-phenylalanine 1,2-dibromoethyl ester
- N-Benzyloxycarbonyl-L-valine 1,2-dibromoethyl ester
Uniqueness
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester is unique due to its specific structure, which includes the 3,3-dimethyl substitution on the alanine residue. This substitution can influence the compound’s reactivity and steric properties, making it distinct from other similar compounds .
Properties
CAS No. |
73680-51-0 |
|---|---|
Molecular Formula |
C15H19Br2NO4 |
Molecular Weight |
437.12 g/mol |
IUPAC Name |
1,2-dibromoethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H19Br2NO4/c1-10(2)13(14(19)22-12(17)8-16)18-15(20)21-9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,18,20)/t12?,13-/m0/s1 |
InChI Key |
JGURDZWILNYABV-ABLWVSNPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


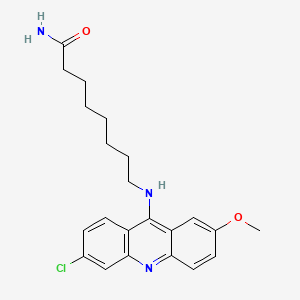

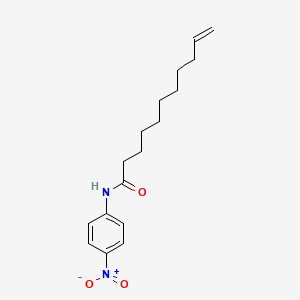
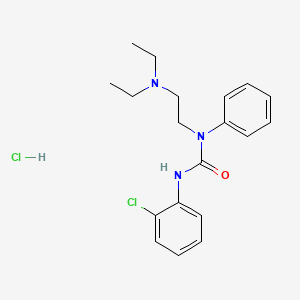
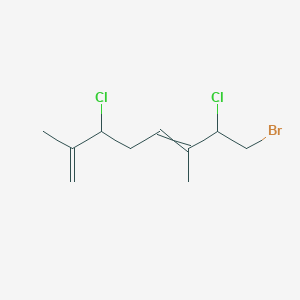
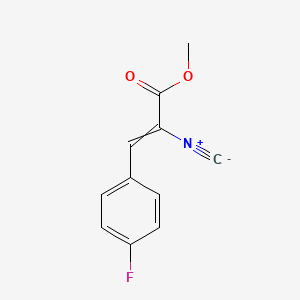
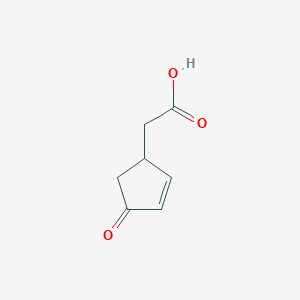
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
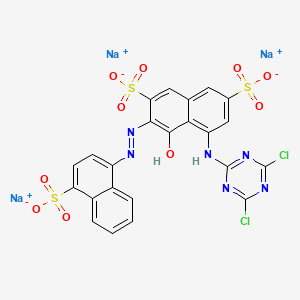
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
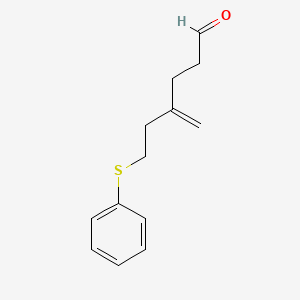
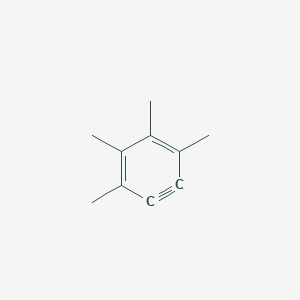
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
